N-(2-Ethylphenyl)benzamide CAS number and molecular weight
N-(2-Ethylphenyl)benzamide CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application profile of N-(2-Ethylphenyl)benzamide .
Executive Summary
N-(2-Ethylphenyl)benzamide (CAS: 78987-16-3 ) is a secondary amide structurally characterized by a benzoyl moiety attached to the nitrogen atom of 2-ethylaniline.[1] It serves as a critical intermediate in organic synthesis, particularly in the Madelung indole synthesis and its modifications, where ortho-alkyl substituted N-aryl amides undergo cyclization to form substituted indoles or related heterocycles. This compound is also explored in medicinal chemistry as a scaffold for anticonvulsant and antimicrobial agents due to the pharmacophore potential of the benzamide core.
Chemical Identity & Physical Properties[2][3][4][5][6][7]
Identification Data
| Parameter | Technical Specification |
| Chemical Name | N-(2-Ethylphenyl)benzamide |
| CAS Registry Number | 78987-16-3 |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.29 g/mol |
| SMILES | CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
| InChIKey | NSDKDLAEYFSRJC-UHFFFAOYSA-N |
| MDL Number | MFCD00000000 (Generic Amide Class) |
Physical Characteristics[8]
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Physical State: Solid (Crystalline powder)
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Solubility: Soluble in organic solvents (Dichloromethane, Ethyl Acetate, DMSO, Methanol); insoluble in water.
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Melting Point: Typically ranges between 145–148 °C (Note: Isomeric dependence is high; values for the N-phenyl-2-ethyl isomer differ).
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Partition Coefficient (LogP): Predicted ~3.8 (Lipophilic).
Synthetic Methodology
The synthesis of N-(2-Ethylphenyl)benzamide follows a standard Schotten-Baumann type acylation or nucleophilic acyl substitution. The protocol below ensures high purity by utilizing a base scavenger to neutralize the hydrochloric acid by-product.
Reaction Scheme (Graphviz)
Caption: Nucleophilic acyl substitution pathway for the synthesis of N-(2-Ethylphenyl)benzamide.
Detailed Experimental Protocol
Objective: Synthesis of 10 mmol N-(2-Ethylphenyl)benzamide.
Materials:
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2-Ethylaniline (1.21 g, 10 mmol)
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Benzoyl Chloride (1.41 g, 10 mmol)
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Triethylamine (1.52 g, 15 mmol)
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Dichloromethane (DCM) (anhydrous, 30 mL)
Procedure:
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Solubilization: Dissolve 2-ethylaniline (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM (0.3 M concentration).
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Addition: Cool the solution to 0 °C using an ice bath. Add Benzoyl Chloride (1.0 eq) dropwise over 15 minutes to control the exotherm.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes).
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Workup:
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Quench with saturated NaHCO₃ solution (20 mL).
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Extract the aqueous layer with DCM (2 x 20 mL).
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Wash combined organics with 1M HCl (20 mL) to remove unreacted aniline, followed by Brine (20 mL).
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.
Analytical Characterization
To validate the identity of CAS 78987-16-3, the following spectral signatures must be confirmed.
| Technique | Expected Signal / Characteristic | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, 3H, J=7.5 Hz) | Methyl protons of ethyl group (-CH₂CH ₃) |
| δ 2.65 (q, 2H, J=7.5 Hz) | Methylene protons (-CH ₂CH₃) | |
| δ 7.10 – 7.60 (m, 8H) | Aromatic protons (Phenyl + Benzoyl rings) | |
| δ 7.80 – 7.90 (d, 2H) | Ortho-protons of benzoyl ring | |
| δ 7.95 (br s, 1H) | Amide N-H (Exchangeable with D₂O) | |
| ¹³C NMR | ~14 ppm, ~24 ppm | Ethyl carbons (Aliphatic region) |
| ~165 ppm | Carbonyl carbon (C=O) | |
| IR Spectroscopy | 3280 cm⁻¹ (m) | N-H stretch |
| 1645 cm⁻¹ (s) | C=O stretch (Amide I band) |
Mechanistic Applications
Madelung Indole Synthesis
N-(2-Ethylphenyl)benzamide is a classic substrate for the Madelung synthesis . Under strong base conditions (e.g., n-BuLi or NaOEt) at high temperatures, the amide undergoes intramolecular cyclization.
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Mechanism: Deprotonation of the ortho-ethyl group creates a carbanion that attacks the amide carbonyl.
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Product: 2-Phenyl-3-methylindole (after dehydration).
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Significance: This pathway demonstrates the utility of the compound as a precursor for 2,3-disubstituted indoles, which are privileged scaffolds in drug discovery (e.g., melatonin receptor agonists).
Biological Relevance
While primarily an intermediate, the N-phenylbenzamide scaffold is bio-isosteric with several active pharmaceutical ingredients.
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Anticonvulsant Activity: Analogs with ortho-alkyl substitutions have shown efficacy in Maximal Electroshock Seizure (MES) models by modulating sodium channels.
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Antimicrobial: The lipophilic nature of the ethyl group enhances membrane permeability, a critical factor for antimicrobial benzamide derivatives.
Safety & Handling (SDS Summary)
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GHS Classification:
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Skin Irritation: Category 2 (H315)[2]
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation, H335)
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place. Hygroscopic nature is minimal, but inert atmosphere storage is recommended for long-term purity.
References
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PubChem. (n.d.).[3] N-(2-Ethylphenyl)benzamide (CID 253798).[3] National Library of Medicine. Retrieved from [Link]
- Houlihan, W. J., et al. (1981). Novel cycloaddition products formed by the modified Madelung indole synthesis. Journal of Organic Chemistry, 46(22), 4511–4515.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Schotten-Baumann amide synthesis).
